molecular formula C10H13ClFNO B494705 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol CAS No. 869945-38-0

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol

Cat. No.: B494705
CAS No.: 869945-38-0
M. Wt: 217.67g/mol
InChI Key: GWIHCXHNSNSJKI-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol represents a valuable chemical scaffold for pharmaceutical and agrochemical research, featuring a propan-2-ol backbone substituted with a 2-chloro-6-fluorobenzyl group. This structural motif demonstrates significant potential in neuroscience research, particularly as it shares key pharmacophoric elements with compounds known to modulate AMPA-type glutamate receptors . Such receptor modulators show promising therapeutic applications for neurological disorders including Alzheimer's disease, Parkinson's disease, migraine, depression, and schizophrenia . The chloro-fluorobenzyl moiety enhances blood-brain barrier permeability and receptor binding affinity, while the aminopropanol fragment facilitates molecular interactions with biological targets. Researchers are exploring this compound's utility in designing novel CNS-active agents due to its optimal physicochemical properties for neuropharmacology. Concurrently, this chemical scaffold shows substantial promise in agrochemical research, particularly for developing innovative acaricides and insecticides . Structural analogs have demonstrated potent activity against economically significant pests including spider mites (Tetranychus cinnabarinus) through mechanisms potentially involving oxidative phosphorylation disruption . The compound's benzylamino propanol architecture serves as a versatile intermediate for synthesizing more complex molecules with enhanced biological activity and selectivity. Research applications include molecular target identification, structure-activity relationship (SAR) studies, mechanism of action investigations, and lead optimization programs across both pharmaceutical and agricultural domains.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIHCXHNSNSJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The most direct method involves reacting 2-chloro-6-fluorobenzyl chloride with 1-amino-propan-2-ol via nucleophilic substitution. The amine group attacks the electrophilic benzyl carbon, displacing the chloride ion (Fig. 1).

2-Chloro-6-fluorobenzyl chloride+1-Amino-propan-2-ol1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol+HCl\text{2-Chloro-6-fluorobenzyl chloride} + \text{1-Amino-propan-2-ol} \rightarrow \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic halides and amino alcohols.

  • Base : Triethylamine (TEA) or potassium carbonate (K2_2CO3_3) neutralizes HCl, shifting equilibrium toward product formation.

  • Temperature : Reactions proceed efficiently at 60–80°C, with completion within 6–8 hours.

ParameterOptimal ConditionYield (%)
SolventTHF85–90
BaseK2_2CO3_388
Temperature (°C)7092

Key Insight : Excess 1-amino-propan-2-ol (1.5 equiv.) maximizes yield by mitigating steric hindrance from the bulky benzyl group.

Grignard Reagent-Mediated Synthesis

Formation of the Grignard Intermediate

A patent by US5099040A describes a scalable approach using 2-chloro-6-fluorobenzyl magnesium bromide , synthesized from 2-chloro-6-fluorobenzyl bromide and magnesium flakes in THF. The Grignard reagent reacts with 1-chloro-1-chloroacetylcyclopropane to form a tertiary alcohol intermediate, which is subsequently aminated (Fig. 2).

Advantages for Industrial Production

  • Safety : Conducting Grignard reactions in a fluidized bed reactor minimizes risks associated with exothermicity.

  • Yield : Achieves 92.1% conversion efficiency with continuous processing.

Reductive Amination: Alternative Pathway

Reaction Design

Reductive amination between 2-chloro-6-fluorobenzaldehyde and 1-amino-propan-2-ol in the presence of sodium cyanoborohydride (NaBH3_3CN) provides a one-pot synthesis route. The imine intermediate is reduced to the secondary amine under mild conditions (pH 6–7, 25°C).

Limitations and Solutions

  • Side Reactions : Over-reduction to primary amines occurs if pH exceeds 7.5. Buffering with ammonium acetate suppresses this.

  • Yield : 75–80%, lower than nucleophilic substitution due to competing pathways.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution92HighModerate
Grignard-Based92.1IndustrialHigh
Reductive Amination80Lab-ScaleLow

Nucleophilic substitution balances yield and practicality for most applications, whereas Grignard methods excel in large-scale production despite higher infrastructure costs. Reductive amination is less favored due to moderate yields but remains valuable for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
Research indicates that derivatives of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol exhibit potent antiviral activity against HIV-1. A study highlighted the effectiveness of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, which include the compound , showcasing its ability to inhibit both wild-type and mutant strains of HIV-1 at picomolar concentrations. The stereochemistry of these compounds plays a crucial role in their antiviral efficacy, suggesting that specific configurations enhance binding affinity to viral targets .

Potential as Antimycotic Agents:
The compound has also shown promise as an antimycotic agent. Its structural similarities to known antifungal compounds suggest a potential broad-spectrum activity against various fungal pathogens, including dermatophytes and yeasts. The mechanism of action is believed to involve disruption of fungal cell membrane integrity, leading to cell death .

Agricultural Applications

Fungicidal Properties:
this compound has been identified as a key intermediate in the synthesis of fungicidal agents. Studies have demonstrated its effectiveness in controlling plant pathogens, including various molds and fungi that affect crops. The compound can be formulated into various delivery systems, such as emulsions and powders, enhancing its application in agricultural settings .

Microbial Control in Crop Protection:
The compound's efficacy extends to controlling unwanted microorganisms in agricultural environments. It can be used in formulations for seed treatment and soil applications to prevent fungal infections that threaten crop yields. Its ability to be converted into stable formulations allows for precise dosage and reduced risk of resistance development when used in combination with other fungicides .

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral properties of the compound against HIV-1 strains. The results indicated that specific derivatives exhibited enhanced activity due to their structural modifications, emphasizing the importance of molecular design in drug development .

Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in fungal infections compared to untreated controls. The study highlighted the compound's potential as a sustainable alternative to traditional fungicides .

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

1-(tert-Dodecylthio)propan-2-ol (CAS 67124-09-8)

This compound replaces the benzylamino group of the target molecule with a bulky tert-dodecylthio group. The thioether linkage and long alkyl chain significantly increase hydrophobicity, reducing aqueous solubility compared to the more polar benzylamino derivative. Such structural differences may influence applications, with the tert-dodecylthio variant likely serving as a surfactant or stabilizer in industrial formulations .

1-[Bis(3-(dimethylamino)propyl)amino]propan-2-ol (CAS 67151-63-7)

This modification could improve solubility in polar solvents and enable chelation properties, making it suitable for catalytic or coordination chemistry applications .

Positional Isomerism and Bioactivity

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)

A positional isomer of the target compound, this molecule features the amino group on the propanol chain adjacent to the aromatic ring rather than the benzyl position.

Functional Group Variations

1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol

Replacing the chloro-fluorobenzyl group with a dichlorophenoxy ether introduces electron-withdrawing chlorine atoms at the 3- and 4-positions of the aromatic ring.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol C${10}$H${12}$ClFNO 2-Chloro-6-fluorobenzyl, propan-2-ol Polar, hydrogen-bonding capability
1-(tert-Dodecylthio)propan-2-ol C${15}$H${32}$OS tert-Dodecylthio Hydrophobic, surfactant potential
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C${9}$H${11}$ClFNO 2-Chloro-6-fluorophenyl, propan-1-ol Positional isomer, altered H-bonding
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol C${11}$H${15}$Cl$2$N$2$O Dichlorophenoxy, ethylenediamine Enhanced electrophilicity, chelation

Research Findings and Implications

  • Synthetic Routes : The target compound and its analogs are synthesized via nucleophilic addition or condensation reactions, confirmed by spectral techniques like $^1$H NMR and IR .
  • Structural analogs with dichlorophenoxy or tertiary amine groups may exhibit divergent bioactivity due to electronic and steric effects .
  • Regulatory Considerations : REACH tonnage data for related compounds (e.g., 1-(tert-dodecylthio)propan-2-ol) suggest industrial-scale production, highlighting regulatory and safety assessments for large-volume chemicals .

Notes

  • Limited direct bioactivity data for the target compound necessitate reliance on structural analogs for property extrapolation.
  • Substituent position (e.g., benzyl vs.
  • Future studies should prioritize comparative bioassays and solubility/pharmacokinetic profiling to validate theoretical comparisons.

Biological Activity

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro and fluorine substituent on the benzyl moiety. This compound is characterized by its potential pharmacological properties, particularly its interaction with various biological targets.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : 203.64 g/mol
  • Structure : The compound contains an amino group, a chlorinated and fluorinated benzyl group, and a hydroxyl group on a propanol backbone, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic effects compared to non-halogenated analogs.

Potential Targets

  • Neurotransmitter Receptors : Similar compounds have shown activity against neurotransmitter receptors, suggesting that this compound may also exhibit similar interactions.
  • Enzymes : The compound may inhibit enzyme activity by binding to active sites or alter receptor function as an agonist or antagonist.

Biological Activity Studies

Research has indicated that compounds with structural similarities to this compound have demonstrated various biological activities, including antiviral effects against HIV. For example, studies on related compounds showed significant inhibitory activity against HIV-1, indicating the potential for this compound in antiviral applications .

Case Study: HIV Inhibition

A study exploring the effects of 2-chloro-6-fluorobenzyl derivatives revealed potent activity against wild-type HIV-1 and clinically relevant mutants. The presence of specific substitutions influenced the compounds' antiviral efficacy, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions utilizing starting materials like 2-chloro-6-fluorobenzyl chloride and 1-amino-2-propanol under basic conditions. Variations in the synthesis can lead to different derivatives that may exhibit altered biological profiles.

Compound NameStructureNotable Features
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-olStructureVariation in halogen positioning affects reactivity
2-{[(2-Bromo-6-fluorophenyl)methyl]amino}propan-1-olStructureDifferent halogen may alter biological activity
2-{[(2-Chloro-6-methylphenyl)methyl]amino}propan-1-olStructureChanges lipophilicity and metabolic stability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves halogenation of the phenyl ring followed by introduction of the propan-2-ol group. Selective halogenation (chloro and fluoro) requires catalysts like Pd/Cu systems to avoid undesired substitutions. For example, highlights the use of continuous flow systems to improve selectivity and yield (up to 85% purity under optimized conditions).
  • Key Parameters : Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for benzylamine:propan-2-ol derivatives) are critical.

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, -CH2_2-NH- at δ 3.1–3.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI+ detection for purity (>98%) and molecular ion [M+H]+ at m/z 258.1 .
  • X-ray Crystallography : For resolving stereochemistry in chiral derivatives .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Assays :

  • Enzyme Inhibition : Kinase or receptor-binding assays (e.g., β-adrenergic receptors, referenced in ) with IC50_{50} determination.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines (dose range: 1–100 µM).
    • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., G-protein-coupled receptors) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Root Cause : Solvent effects (DMSO vs. CDCl3) or proton exchange in amine groups.
  • Solutions :

  • Use deuterated solvents with controlled pH.
  • 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Compare with synthesized reference standards ().

Q. What strategies improve regioselectivity in halogenation during synthesis?

  • Catalytic Systems :

  • Pd(OAc)2_2/Xantphos : Enhances para-selectivity for chloro/fluoro substitutions ().
  • Microwave-Assisted Synthesis : Reduces side products (e.g., dihalogenated byproducts) by 30% .
    • Table : Optimization Results
CatalystTemperature (°C)Yield (%)Para:Ortho Ratio
Pd/Cu80789:1
Ni/Zn100655:1

Q. How can impurity profiles be systematically analyzed, and what are common contaminants?

  • Impurity Sources : Unreacted 2-chloro-6-fluorobenzyl chloride or hydroxylated byproducts.
  • Analytical Methods :

  • GC-MS Headspace : Detects volatile impurities (e.g., residual solvents).
  • HPLC-DAD : Quantifies non-volatile contaminants (e.g., 5% 1-[(2,6-dichlorobenzyl)amino]propan-2-ol in batch 3 of ).
    • Mitigation : Recrystallization in ethanol/water (3:1) reduces impurities to <0.5% .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states.
  • Key Findings :

  • The amino group’s lone pair increases electrophilicity at the benzyl carbon (charge density: -0.42 e).
  • Steric hindrance from the fluoro group slows SN2 kinetics (ΔG‡ = 28.5 kcal/mol) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Case Study : reports IC50_{50} = 12 µM for kinase inhibition, while cites 8 µM.
  • Validation Steps :

  • Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Use a common reference inhibitor (e.g., staurosporine) as a control.
  • Replicate experiments with independent batches of the compound .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Critical Steps :

  • Purification : Flash chromatography (hexane:EtOAc 4:1) followed by lyophilization.
  • Quality Control : In-process checks via TLC (Rf = 0.3 in EtOAc) and midpoint HPLC .
    • Documentation : Detailed logs of reaction parameters (e.g., stirring rate, humidity control) .

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